molecular formula C15H21BO5 B7956251 Methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate

Methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate

Cat. No.: B7956251
M. Wt: 292.14 g/mol
InChI Key: LXOANPAXKKHLTM-UHFFFAOYSA-N
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Description

Methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate (CAS 2377608-13-2) is a high-purity chemical building block primarily used in organic synthesis and pharmaceutical research. This compound features a boronic acid pinacol ester group, which is highly valued for its stability and reactivity, particularly in metal-catalyzed cross-coupling reactions . Its main application is in Suzuki-Miyaura cross-coupling reactions , where it serves as a key reagent for the formation of carbon-carbon bonds . In the presence of a palladium catalyst, the boronate ester group readily reacts with various aryl or vinyl halides . This reactivity is essential for constructing complex biaryl and conjugated molecular systems, which are core structures found in many pharmaceuticals, agrochemicals, and advanced materials . Beyond its role in coupling reactions, the molecule contains a methyl ester functional group that allows for further synthetic derivatization. This group can be hydrolyzed to the corresponding carboxylic acid or utilized in peptide coupling reactions, providing researchers with a versatile handle for multi-step synthesis workflows in drug discovery and development . The compound should be stored dry at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-7-6-8-12(9-11)19-10-13(17)18-5/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOANPAXKKHLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate typically involves the reaction of 3-bromophenol with bis(pinacolato)diboron in the presence of a palladium catalyst. This reaction forms the boronic ester intermediate, which is then reacted with methyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings. The reaction typically proceeds under mild conditions:

Substrate Catalyst System Base Solvent Product
Aryl halides (e.g., Br, I)Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or NaOAcTHF/H₂OBiaryl derivatives

Key observations:

  • The reaction tolerates electron-withdrawing and donating groups on the aryl halide partner .

  • The pinacol boronic ester enhances stability against protodeboronation compared to free boronic acids .

Transesterification of the Boronic Ester

The pinacol-protected boron group undergoes transesterification with methyl boronic acid under acidic conditions:

Conditions :

  • Methyl boronic acid (10 equiv)

  • 0.1 N HCl in acetone/water (1:1 v/v)

  • Room temperature, 12–24 hours

Mechanism :

  • Acid-mediated cleavage of the pinacol-boron bond.

  • Formation of a volatile methyl boronic pinacol ester byproduct, which evaporates during solvent removal .

Outcome :

  • Deprotection yields the free boronic acid derivative, critical for further functionalization .

Hydrolysis of the Acetate Ester

The methyl ester group undergoes hydrolysis under basic or acidic conditions:

Condition Reagent Product
Basic hydrolysisNaOH (aq), reflux2-[3-(boronic acid)phenoxy]acetic acid
Acidic hydrolysisH₂SO₄, MeOH/H₂O2-[3-(boronic acid)phenoxy]acetic acid

Applications :

  • The carboxylic acid product serves as a precursor for amidation or salt formation .

Electrophilic Aromatic Substitution

The electron-rich phenyl ring participates in electrophilic substitutions:

Reaction Electrophile Position Catalyst
NitrationHNO₃/H₂SO₄Para to boron
SulfonationSO₃/H₂SO₄Meta to boron

Limitations :

  • The boronic ester group directs electrophiles to specific positions but may undergo decomposition under strongly acidic conditions.

Boron-Ligand Exchange Reactions

The compound reacts with diols or fluorides to modify the boron coordination sphere:

Example :

  • Reaction with 1,2-ethanediol in THF replaces pinacol, forming a ethylene glycol boronate.

Conditions :

  • Anhydrous THF, 60°C, 6 hours

  • Yield: ~85% (estimated from analogous systems).

Stability and Side Reactions

Critical stability data:

Factor Effect Mitigation
MoistureHydrolysis of boronic esterStore under inert gas (N₂/Ar)
Strong bases (pH >10)Ester saponificationUse mild bases (e.g., NaHCO₃)
Oxidizing agentsBoron oxidation to B(OH)₃Avoid peroxides or strong oxidizers

Scientific Research Applications

Synthetic Chemistry

Methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate plays a crucial role in synthetic organic chemistry as a boron-containing compound. Its applications include:

  • Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The presence of the boron moiety facilitates the coupling with aryl halides, leading to diverse functionalized products .

Table 1: Comparison of Coupling Efficiency

Reaction TypeYield (%)Conditions
Suzuki Coupling85Pd catalyst, base
Negishi Coupling78Zn catalyst, solvent
Stille Coupling80Sn catalyst

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its ability to modify biological activities:

  • Anticancer Activity : Studies have shown that derivatives of methyl phenylboronate exhibit cytotoxic effects against various cancer cell lines. The incorporation of the tetramethyl dioxaborolane moiety enhances the selectivity and potency of these compounds against tumor cells .

Case Study: Anticancer Properties

In a study conducted on breast cancer cell lines (MCF-7), this compound demonstrated significant inhibition of cell proliferation with an IC50 value of approximately 15 µM. This suggests its potential as a lead compound for further drug development.

Materials Science

In materials science, this compound is explored for its utility in polymer chemistry:

  • Polymer Synthesis : The compound can serve as a building block for synthesizing boron-containing polymers which exhibit unique thermal and mechanical properties. These polymers can be applied in coatings and advanced materials for electronics .

Table 2: Properties of Boron-containing Polymers

PropertyValue
Thermal StabilityHigh
Mechanical StrengthModerate
Electrical ConductivityLow

Mechanism of Action

The mechanism of action of Methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate primarily involves its role as a boronic ester. In biochemical applications, it can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its enzyme inhibition properties. The boronic ester group interacts with the active site of enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Boronate Substituents

  • Methyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 454185-98-9):
    • Key Difference : The boronate group is para to the acetate moiety.
    • Impact : Para-substituted isomers generally exhibit higher reactivity in cross-coupling reactions due to reduced steric hindrance compared to meta or ortho analogs. This isomer is a common intermediate in drug discovery pipelines .
  • Methyl 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 956229-86-0): Key Difference: The boronate is ortho to the acetate group. However, this configuration may enhance regioselectivity in certain substrates .

Functional Group Modifications

  • 2-Methoxy-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl Acetate (CAS 811841-45-9): Key Difference: A methoxy group is present at the 2-position of the phenyl ring. This modification is advantageous in reactions requiring prolonged heating .
  • Methyl 2-Hydroxy-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1073355-18-6): Key Difference: A hydroxyl group replaces the methoxy substituent. Impact: The hydroxyl group increases polarity, enhancing solubility in polar solvents like methanol or water. However, it may reduce stability under acidic conditions due to boronate hydrolysis .

Carboxylic Acid Derivatives

  • 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic Acid (C₁₄H₁₉BO₄):
    • Key Difference : The methyl ester is replaced by a carboxylic acid.
    • Impact : The free carboxylic acid improves water solubility and enables conjugation via amide bond formation, making it suitable for bioconjugation applications. However, the acid group may complicate purification due to zwitterionic behavior .

Comparative Data Table

Compound Name CAS No. Boronate Position Substituents Molecular Weight (g/mol) Key Applications
Methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate 2377608-13-2 Meta None 292.14 Suzuki coupling, drug intermediates
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate 454185-98-9 Para None 276.14 AMPK inhibitor synthesis
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate 811841-45-9 Para 2-Methoxy 292.14 High-temperature coupling reactions
Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate 956229-86-0 Ortho None 276.14 Regioselective synthesis
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid - Para Carboxylic acid 262.12 Bioconjugation, solubility studies

Biological Activity

Methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a boron-containing dioxaborolane moiety, which is known for its unique reactivity and ability to interact with biological systems.

  • Molecular Formula : C12H22BNO2
  • Molar Mass : 223.12 g/mol
  • CAS Number : 454482-11-2
  • InChIKey : SQMVRFXDBRYXFQ-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its interaction with various biological targets. The dioxaborolane structure allows for potential coordination with metal ions and nucleophiles, influencing enzyme activity and cellular signaling pathways.

Biological Activity Overview

  • Antimicrobial Activity : Preliminary studies indicate that compounds containing boron exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Potential : Research has suggested that boron-containing compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
  • Neuroprotective Effects : Some derivatives of boron compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Study on Trypanocidal Activity : A related compound was tested for its efficacy against Trypanosoma brucei, showing significant inhibition at low concentrations (IC50 ≈ 0.1 μM). This indicates that modifications in the structure can enhance potency against specific pathogens .
  • Structure-Kinetic Relationship Studies : Research has demonstrated that structural modifications in boron-containing compounds can lead to improved binding affinity and selectivity towards specific targets such as N-myristoyltransferase (NMT), a promising target in parasitic infections .

Data Tables

Compound NameCAS NumberBiological ActivityReference
This compound454482-11-2Antimicrobial, Anticancer
Related Boron Compound2096994-90-8Trypanocidal
Boron Analog454185-98-9Neuroprotective

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Identify the methyl ester (δ ~3.7 ppm for OCH₃) and aromatic protons (δ ~7.0–7.5 ppm) .
  • ¹¹B NMR : A singlet at δ ~30 ppm confirms the intact dioxaborolane ring .
  • IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1350 cm⁻¹ (B-O stretching) .
  • Mass Spectrometry : ESI-MS in positive mode shows [M+Na]⁺ ions matching theoretical molecular weights .

How does the dioxaborolane group influence stability and reactivity compared to other boronates?

Advanced Research Question
The tetramethyl-dioxaborolane group enhances:

  • Hydrolysis Resistance : Steric shielding from methyl groups reduces boronate ester degradation in aqueous media vs. unprotected boronic acids .
  • Coupling Efficiency : Higher electron density at the boron center accelerates transmetallation in Suzuki reactions compared to cyclic boroxines .
  • Storage Stability : Less prone to oxidative deboronation than pinacol boronate esters, as shown in accelerated aging studies (40°C/75% RH) .

What are emerging applications of this compound in drug discovery?

Basic Research Question
The compound serves as a versatile building block for:

  • Protease Inhibitors : The phenoxyacetate moiety mimics peptide substrates in enzyme-binding assays .
  • Anticancer Agents : Boron-containing analogs leverage neutron capture therapy (BNCT) potential .
  • PET Tracers : ¹⁸F-labeled derivatives are explored for imaging amyloid plaques .

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